Patent-Locked Building Block for HSD17B13 Inhibitors in NASH and Chronic Liver Disease
International patent WO2021/3295 explicitly claims the synthesis of hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) modulators using 7-methyl-2,3-dihydroquinolin-4(1H)-one as a critical intermediate. The 7-methyl substitution is embedded in the final pharmacophore scaffold described in Paragraph 0547. Neither the 6-methyl isomer (CAS 36054-00-9) nor the 8-methyl analog is cited in this therapeutic context, underscoring the unique positioning of the 7-methyl regioisomer for liver disease drug discovery .
| Evidence Dimension | Patent-cited synthetic utility in HSD17B13 modulator assembly |
|---|---|
| Target Compound Data | Required intermediate in WO2021/3295 synthesis pathway (Paragraph 0547) |
| Comparator Or Baseline | 6-methyl-2,3-dihydroquinolin-4(1H)-one (CAS 36054-00-9): not cited in this patent; 8-methyl analog: not cited |
| Quantified Difference | Qualitative but binary: inclusion vs. non-inclusion in patent claims |
| Conditions | Patent WO2021/3295, assigned to HSD17B13 modulation for liver disease |
Why This Matters
Procurement for HSD17B13-targeted programs mandates the 7-methyl isomer; other regioisomers would require de novo patent evaluation and may lack SAR relevance.
